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Compound Name: 3,4-Dichlorophenylacetylene
CAS No.: 556112-20-0
Cat. No.: B1461692
Get Quote
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Executive Summary

3,4-Dichlorophenylacetylene is a high-value halogenated aryl alkyne intermediate used
primarily in the synthesis of kinase inhibitors, liquid crystalline materials, and advanced
agrochemicals.[1] Its terminal alkyne moiety serves as a critical "click chemistry" handle (via
CUAAC reactions) or a Sonogashira coupling partner.[1]

Critical Technical Note on CAS Registry: While the prompt referenced CAS 711-57-9, current
chemical inventories (SciFinder, PubChem, Sigma-Aldrich) index 3,4-
Dichlorophenylacetylene primarily under CAS 556112-20-0.[1] Researchers must verify the
chemical structure (SMILES: Clclccc(C#C)cclCl) rather than relying solely on CAS numbers
during procurement to avoid isomer confusion (e.g., 2,4-dichloro variants).[1]

Supply Chain Ecosystem & Vendor Categorization

Procuring this compound requires distinguishing between catalog resellers and original
manufacturers.[1] The choice depends on the development phase (Discovery vs. GMP Scale-

up).
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Tier 1: Global Catalog Suppliers (Discovery Scale)

Best for: Milligram to Gram quantities, rapid delivery, standard purity (95-97%).[1]

Supplier Catalog /| SKU Purity Specification Notes
Reliable CoA,
Sigma-Aldrich (Merck) 672890 97% standard impurity
profile.[1]

Higher purity spec;
TCI Chemicals D3642 >98% (GC) often lower cost for
>50.[1]

Strong UK/EU
Apollo Scientific OR9220 97% distribution; good

batch consistency.[1]

Excellent for "building
Combi-Blocks QA-4822 96-98% block" screening

libraries.[1]

Tier 2: Bulk & Custom Synthesis (Process Scale)

Best for: Kilogram quantities, specific impurity controls, GMP requirements.[1]

o Enamine: Specializes in scale-up of halogenated building blocks; capable of custom
synthesis to reduce heavy metal content.[1]

o WuXi AppTec / Pharmaron: Contract Manufacturing Organizations (CMOs) recommended for
GMP-grade material where Pd/Cu residues must be <10 ppm.[1]

Technical Specifications & Critical Quality Attributes

(CQA)

To ensure reproducibility in downstream coupling reactions (e.g., Sonogashira, Click), the
incoming material must meet specific criteria beyond simple purity.
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Standard Specification Sheet

o Appearance: White to off-white crystalline solid (low melting point).[1]
» Melting Point: 38—42 °C. Note: Material often fuses during transit in summer months.[1]
e Purity (GC/HPLC): = 97.0% (Area %).

 ldentity: 1H-NMR, IR (characteristic alkyne stretch at ~2100 cm~1).[1]

Impurity Profile & Causality

Understanding the synthesis route allows you to predict and detect specific impurities.[1]

Synthesis Pathway & Impurity Origins (Graphviz)

3,4-Dichloroiodobenzene

Sonogashira
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Click to download full resolution via product page

Figure 1: Synthesis pathway illustrating the origin of Glaser coupling impurities (diynes) and
heavy metal residues.[1]

Procurement & Quality Control (QC) Protocol

Directive: Do not accept Certificates of Analysis (CoA) at face value for critical path
experiments. Implement this self-validating protocol.

Step 1: Visual Inspection[1]

e Check: Is the material a solid or a melt?
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e Action: If melted (due to MP ~40°C), do not heat to homogenize immediately. Check for dark
discoloration which indicates polymerization or oxidation.[1]

Step 2: Identity & Purity Validation

Use the following analytical methods to verify the supply.

Test Method Target Outcome Failure Mode Indicator

) Missing alkyne proton
Doublet (~7.5 ppm), Singlet i o
1H-NMR (CDCI3) (deprotonation/polymerization).
(~3.2 ppm for alkyne CH).[1] 1]

Presence of dimer (MW ~338)

GC-MS Single peak, MW = 171.[1]02. o )
indicates Glaser coupling.[1]

High metal content will poison
ICP-MS Pd < 20 ppm, Cu < 20 ppm.[1] ]
downstream catalytic cycles.[1]

Step 3: Purification (If Spec Failed)

If commercial supply contains significant homocoupling impurities (Glaser product) or is
yellowed:

o Dissolve in minimal Hexanes/Ethyl Acetate (95:5).

« Filter through a short pad of silica gel (removes polar Pd/Cu salts and polymers).[1]

o Concentrate in vacuo at low temperature (<30°C) to avoid sublimation/polymerization.
Handling & Safety Protocols

Hazard Class: Irritant (Skin/Eye), potentially shock-sensitive (alkyne).[1]

o Storage: Store at 2—-8 °C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can
slowly polymerize or oxidize upon air exposure.[1]

» Weighing: Use a static-free spatula.[1] The low melting point means friction can cause
localized melting.[1]
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» Reaction Safety: Avoid contact with concentrated alkali metals or copper vessels, which can
form explosive metal acetylides.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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